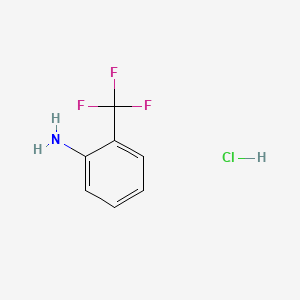

2-(Trifluoromethyl)aniline hydrochloride

Description

Properties

CAS No. |

51085-48-4 |

|---|---|

Molecular Formula |

C7H7ClF3N |

Molecular Weight |

197.58 g/mol |

IUPAC Name |

2-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;1H |

InChI Key |

YUKIREBYXQRLAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of 2-(Trifluoromethyl)aniline hydrochloride

This guide details the chemical properties, synthesis, and applications of 2-(Trifluoromethyl)aniline hydrochloride , a critical fluorinated building block in medicinal chemistry.

CAS (Free Base): 88-17-5 | Formula: (HCl salt)

Executive Summary

2-(Trifluoromethyl)aniline (also known as 2-aminobenzotrifluoride) is a privileged scaffold in drug discovery, primarily utilized to introduce the lipophilic and metabolically stable trifluoromethyl (

Physicochemical Profile

The trifluoromethyl group at the ortho position exerts a profound electronic withdrawing effect (

Comparative Properties: Free Base vs. Hydrochloride Salt

| Property | Free Base (2-TFMA) | Hydrochloride Salt (2-TFMA·HCl) |

| State (RT) | Colorless to yellow liquid | White to off-white crystalline solid |

| Melting Point | -33 °C (lit.) | >150 °C (Decomposes) |

| Boiling Point | 170–173 °C | N/A (Sublimes/Degrades) |

| Density | 1.282 g/mL | N/A (Solid) |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

| pKa (Conj. Acid) | ~1.2 (Weak base) | N/A |

| Stability | Air/Light sensitive (oxidizes) | Hygroscopic, chemically stable |

Technical Insight: The pKa of the conjugate acid is significantly lower than aniline (4.6) due to the electron-withdrawing nature of the

group. This makes the free base a poor nucleophile , often requiring harsh conditions or catalysis for condensation reactions.

Synthesis & Manufacturing

The industrial production of 2-(Trifluoromethyl)aniline typically proceeds via the reduction of 2-nitrobenzotrifluoride. The hydrochloride salt is generated downstream by treating the crude aniline with anhydrous HCl gas in an ether or dioxane solvent.

Primary Synthetic Route (Catalytic Hydrogenation)

-

Precursor: 2-Nitrobenzotrifluoride (CAS 384-22-5).

-

Reagents:

gas (high pressure), Pd/C (5%) or Raney Nickel catalyst. -

Solvent: Methanol or Ethanol.

-

Conditions: 50–80°C, 10–50 bar

. -

Salt Formation: The resulting oil is dissolved in diethyl ether, and HCl gas is bubbled through to precipitate the hydrochloride salt.

Alternative Route (Ammonolysis)

-

Precursor: 2-Chlorobenzotrifluoride.

-

Conditions: High pressure ammonolysis (

, CuCl catalyst, >200°C). -

Note: Less common due to harsh conditions and potential for fluoride hydrolysis.

Reactivity & Functionalization

The reactivity of 2-(Trifluoromethyl)aniline is dominated by the steric hindrance and electronic deactivation of the

Diazotization (Sandmeyer Chemistry)

Despite its low basicity, the amine can be diazotized using sodium nitrite in concentrated mineral acid (HCl or

-

Hydrolysis:

2-(Trifluoromethyl)phenol. -

Sandmeyer:

2-Chloro-, 2-Bromo-, or 2-Cyano-benzotrifluoride. -

Reduction:

2-(Trifluoromethyl)hydrazine (intermediate for pyrazoles).

Condensation Reactions (Quinoline Synthesis)

The most high-value reaction is the condensation with

Visualization: Reactivity Pathways

Figure 1: Primary reactivity pathways for 2-(Trifluoromethyl)aniline, highlighting the divergence between diazotization and condensation routes.[1]

Applications in Drug Development

Mefloquine (Antimalarial)

The primary pharmaceutical application of 2-(Trifluoromethyl)aniline is in the synthesis of Mefloquine , a WHO-essential antimalarial drug. The

Synthesis Workflow:

-

Condensation: 2-(Trifluoromethyl)aniline + Ethyl 4,4,4-trifluoroacetoacetate.[2]

-

Cyclization: Acid-catalyzed cyclization (using Polyphosphoric acid) yields 2,8-bis(trifluoromethyl)quinolin-4-ol .

-

Functionalization: Chlorination (

) followed by nucleophilic substitution with a piperidine derivative.

Visualization: Mefloquine Synthesis

Figure 2: The synthetic route to Mefloquine, demonstrating the incorporation of the 2-trifluoromethylaniline scaffold.

Agrochemicals

The compound is a precursor for 2-trifluoromethyl-4-cyanoaniline , an intermediate used in the synthesis of novel herbicides and pesticides where the

Handling, Safety, & Stability

Safety Profile (SDS Summary)

-

Acute Toxicity: High. Toxic by inhalation, ingestion, and skin contact.[3]

-

Specific Hazard: Methemoglobinemia .[4] The compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Symptoms include cyanosis (blue skin/lips) and dizziness.[4]

-

Irritation: Severe eye and skin irritant.

Storage Protocols

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The free base oxidizes to dark brown tars upon air exposure.

-

Container: Amber glass bottles to prevent photodegradation.

-

Salt Form: If long-term storage is required, convert to the hydrochloride salt, which is non-volatile and resistant to oxidation.

References

-

Mefloquine Synthesis: European Journal of Medicinal Chemistry. "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties."[5] (2010).[5]

-

Chemical Properties: PubChem Compound Summary. "2-(Trifluoromethyl)aniline."[4][6][7]

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS). "2-(Trifluoromethyl)aniline." [7]

-

Diazotization Methodology: Organic Chemistry Portal. "Diazotization and Sandmeyer Reactions."

-

Agrochemical Intermediates: Google Patents. "Process for the preparation of 2-trifluoromethyl-4-cyano aniline." (CN1301965C).

Sources

- 1. researchgate.net [researchgate.net]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. chembk.com [chembk.com]

- 4. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 2-(Trifluoromethyl)aniline Hydrochloride in Pharmaceutical Synthesis

This in-depth technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)aniline hydrochloride (also known as 2-Aminobenzotrifluoride hydrochloride), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary & Chemical Identity

2-(Trifluoromethyl)aniline hydrochloride is the stabilized salt form of 2-(trifluoromethyl)aniline (CAS 88-17-5). The trifluoromethyl (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification (HCl Salt) | Reference (Free Base) |

| Chemical Name | 2-(Trifluoromethyl)aniline hydrochloride | 2-(Trifluoromethyl)aniline |

| Synonyms | 2-Aminobenzotrifluoride HCl; | 2-Aminobenzotrifluoride |

| CAS Number | 2968-45-8 (Provided) / Check Supplier | 88-17-5 |

| Molecular Formula | ||

| Molecular Weight | 197.59 g/mol | 161.13 g/mol |

| Physical State | White to off-white crystalline solid | Colorless liquid |

| Melting Point | >150°C (Decomposes) | -33°C |

| Boiling Point | N/A (Sublimes/Decomposes) | 175°C |

| Solubility | Soluble in water, methanol, ethanol | Immiscible with water |

| Acidity (pKa) | ~2.6 (Conjugate acid) | Weak base |

Note on CAS: While CAS 88-17-5 is the standard identifier for the parent free base, the hydrochloride salt is often prepared in situ or supplied under specific catalog numbers. Verify the specific salt stoichiometry with your supplier.

Safety & Hazard Analysis (SDS Architecture)

Handling fluorinated anilines requires strict adherence to safety protocols due to their potential for toxicity and the release of hazardous decomposition products (HF, NOx).

GHS Classification & Hazards

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Toxic if swallowed or inhaled.[1]

-

Skin Corrosion/Irritation: Category 2.[2] Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A. Causes serious eye irritation.

-

Specific Target Organ Toxicity (STOT): May cause damage to blood (methemoglobinemia) upon prolonged exposure.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Critical Safety Workflow

The following diagram outlines the mandatory safety decision matrix for handling this compound.

Figure 1: Safety and emergency response workflow for handling fluorinated aniline salts.

Synthetic Utility & Mechanism

The primary value of 2-(trifluoromethyl)aniline hydrochloride lies in its role as a nucleophile in cross-coupling reactions to form N-aryl bonds . The electron-withdrawing trifluoromethyl group (

Key Reaction Pathways[6][11]

-

Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines (e.g., Flufenamic acid precursors).

-

Sandmeyer Reaction: Conversion to aryl halides or nitriles via the diazonium salt intermediate.

-

Heterocycle Formation: Condensation with carboxylic acids or aldehydes to form quinazolinones or benzimidazoles.

Synthesis of the Hydrochloride Salt

The salt is typically synthesized by the reduction of 2-nitrobenzotrifluoride followed by acidification.

Figure 2: Synthetic pathway from nitro-precursor to the stable hydrochloride salt.

Experimental Protocols

Protocol A: Salt Formation (Stabilization)

Objective: Convert the liquid free base to the stable hydrochloride solid for storage or stoichiometric use.

-

Dissolution: Dissolve 10.0 mmol of 2-(trifluoromethyl)aniline (CAS 88-17-5) in 20 mL of anhydrous diethyl ether or ethanol.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution OR add 1.1 equivalents of 4M HCl in dioxane dropwise.

-

Observation: A white precipitate should form immediately.

-

-

Isolation: Stir for 30 minutes at 0-5°C. Filter the solid under vacuum/inert atmosphere (nitrogen).

-

Washing: Wash the filter cake with cold ether (

) to remove unreacted free base. -

Drying: Dry the solid in a vacuum desiccator over

to remove trace moisture and HCl.-

Yield: Typically >90%.

-

Storage: Store in a tightly sealed amber vial under argon.

-

Protocol B: Application in NSAID Synthesis (Flufenamic Acid Analog)

Objective: Copper-mediated coupling of 2-(trifluoromethyl)aniline HCl with 2-chlorobenzoic acid.

-

Neutralization (In Situ): Suspend 2-(trifluoromethyl)aniline HCl (10 mmol) in water/ethanol. Add

(11 mmol) to liberate the free amine. Extract with toluene if necessary, or proceed in a biphasic system. -

Coupling: To the free amine solution, add 2-chlorobenzoic acid (10 mmol),

(20 mmol), and Copper powder (catalytic, 0.5 mmol). -

Reflux: Heat the mixture to reflux (DMF or Toluene) for 4-6 hours.

-

Workup: Acidify the mixture with dilute HCl to precipitate the diarylamine carboxylic acid (Flufenamic acid). Recrystallize from ethanol.

Analytical Validation

To ensure the integrity of the hydrochloride salt, the following analytical markers must be verified:

-

1H NMR (DMSO-d6):

- 7.0–7.8 ppm (Multiplet, 4H, Aromatic protons).

-

9.0–10.0 ppm (Broad singlet, 3H,

-

19F NMR:

-

Single peak around -63 ppm (relative to

), characteristic of the aryl-

-

-

Elemental Analysis:

-

Verify Carbon, Hydrogen, Nitrogen, and Chlorine content matches the theoretical formula

.

-

-

Chloride Content:

-

Titration with

should confirm 1:1 stoichiometry of Cl to amine.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline. Retrieved from [Link]

- Org. Synth. (1968).General methods for the reduction of nitrobenzotrifluorides to anilines. Organic Syntheses, Coll. Vol. 5, p.1120.

Sources

An In-depth Technical Guide to 2-(Trifluoromethyl)aniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)aniline Hydrochloride (2-Aminobenzotrifluoride HCl), a key building block in modern synthetic chemistry. The document details its fundamental physicochemical properties, provides validated protocols for its characterization, and explores its applications in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Core Physicochemical Properties

2-(Trifluoromethyl)aniline hydrochloride is the salt form of 2-(Trifluoromethyl)aniline, created by reacting the parent aniline with hydrochloric acid. This conversion is a standard practice to improve the stability and handling of the amine. The trifluoromethyl group (-CF3) at the ortho-position to the amino group significantly influences the compound's electronic properties and reactivity.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)aniline and its Hydrochloride Salt

| Property | 2-(Trifluoromethyl)aniline (Free Base) | 2-(Trifluoromethyl)aniline Hydrochloride (HCl Salt) | Data Source(s) |

| Synonyms | 2-Aminobenzotrifluoride, o-Aminobenzotrifluoride | 2-(Trifluoromethyl)aniline HCl | |

| Molecular Formula | C₇H₆F₃N | C₇H₇ClF₃N | |

| Molecular Weight | 161.12 g/mol | 197.58 g/mol | |

| Appearance | Colorless to yellow liquid | Off-white to light brown crystalline solid | |

| Melting Point | 33-35 °C | 185-189 °C | |

| Boiling Point | 171 °C (at 760 mmHg) | Not applicable (decomposes) | |

| CAS Number | 88-17-5 | 383-34-6 |

The protonation of the amino group to form the hydrochloride salt results in a significant increase in the melting point and a change from a liquid to a solid state at room temperature, which can be advantageous for storage and handling in a laboratory setting.

Synthesis and Purification of the Hydrochloride Salt

The synthesis of 2-(Trifluoromethyl)aniline hydrochloride is a straightforward acid-base reaction. The rationale behind this conversion is to enhance the compound's stability and ease of handling, as the salt is generally less susceptible to oxidation than the free amine.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)aniline HCl

-

Dissolution: Dissolve 10.0 g (62.0 mmol) of 2-(Trifluoromethyl)aniline in 100 mL of diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Slowly add 62.0 mL of a 1.0 M solution of HCl in diethyl ether to the stirring solution at room temperature. The addition should be done dropwise to control the exothermic reaction.

-

Precipitation: Upon addition of HCl, a white precipitate of the hydrochloride salt will form. Continue stirring for 30 minutes after the addition is complete to ensure full conversion.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the purified 2-(Trifluoromethyl)aniline hydrochloride in a vacuum oven at 50 °C to a constant weight.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 2-(Trifluoromethyl)aniline HCl.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(Trifluoromethyl)aniline hydrochloride, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons and the ammonium proton. The chemical shifts of the aromatic protons will be downfield compared to the free amine due to the electron-withdrawing effect of the -NH₃⁺ group. The ammonium protons will typically appear as a broad singlet.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the -CF₃ group.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons and the trifluoromethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will show characteristic N-H stretching vibrations for the ammonium group in the region of 2800-3200 cm⁻¹. The C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak for the free base [M+H]⁺ at m/z 162.05, corresponding to the protonated form of 2-(Trifluoromethyl)aniline.

Diagram 2: Analytical Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Applications in Organic Synthesis

2-(Trifluoromethyl)aniline hydrochloride serves as a versatile precursor in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug candidates.

Synthesis of N-Substituted Anilines

The amino group can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to introduce diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The arylamine can be converted to an aryl halide or triflate, which can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to form complex molecular architectures.

Safety and Handling

2-(Trifluoromethyl)aniline hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline hydrochloride. Retrieved February 15, 2026, from [Link]

An In-depth Technical Guide to the pKa Values of 2-(Trifluoromethyl)aniline Derivatives: A Critical Resource for Drug Discovery and Development

Introduction: The Critical Role of pKa in Modern Drug Design

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists working with ionizable compounds, particularly aromatic amines, a precise knowledge of pKa is not merely academic—it is a cornerstone of rational drug design. This guide focuses on a specific, yet increasingly important, class of compounds: 2-(trifluoromethyl)aniline derivatives. The trifluoromethyl group (-CF3), a bioisostere of the methyl group, imparts unique electronic properties that significantly influence the basicity of the aniline nitrogen. A comprehensive understanding of the pKa values of these derivatives is therefore indispensable for professionals in medicinal chemistry and pharmaceutical development.

This technical guide provides an in-depth exploration of the pKa values of 2-(trifluoromethyl)aniline derivatives. It is designed to be a practical and authoritative resource, offering not only a compilation of available pKa data but also a detailed examination of the underlying principles governing these values and the experimental methodologies for their determination. By synthesizing theoretical insights with field-proven experimental protocols, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics.

The Trifluoromethyl Group: A Powerful Modulator of Aniline Basicity

The basicity of aniline, and consequently the pKa of its conjugate acid, is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, leading to a lower pKa.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and lowering the pKa of the corresponding anilinium ion. This effect is a key consideration in the design of drug molecules, as modulating the pKa can influence a compound's solubility, membrane permeability, and interaction with biological targets.

A Curated Compilation of pKa Values for 2-(Trifluoromethyl)aniline and Its Derivatives

A comprehensive and meticulously curated dataset of pKa values is an invaluable tool for medicinal chemists. The following table summarizes the available experimental and predicted aqueous pKa values for 2-(trifluoromethyl)aniline and several of its derivatives at or near 25°C. It is important to note that experimentally determined values in aqueous solution are the gold standard for pKa determination. However, in their absence, high-quality predicted values can offer valuable guidance.

| Compound | Substituent(s) | pKa (aqueous) | Data Type | Reference |

| Aniline (for reference) | H | 4.61 | Experimental | [1] |

| 2-(Trifluoromethyl)aniline | 2-CF3 | ~1.10 - 5.23 | Predicted/Estimated | [2][3] |

| 4-(Trifluoromethyl)aniline | 4-CF3 | 2.45 | Experimental | [4] |

| 2-Methoxy-5-(trifluoromethyl)aniline | 2-OCH3, 5-CF3 | 3.31 | Predicted | [5] |

| 2-Methyl-3-(trifluoromethyl)aniline | 2-CH3, 3-CF3 | 3.23 | Predicted |

Note: The significant range in predicted/estimated pKa values for 2-(Trifluoromethyl)aniline highlights the challenges in computational predictions and underscores the need for experimental determination.

Experimental Determination of pKa: Self-Validating Protocols

The accurate experimental determination of pKa values is a critical aspect of pharmaceutical research. The two most common and reliable methods for determining the pKa of compounds like 2-(trifluoromethyl)aniline derivatives are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

-

Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte.

-

Sample Preparation: Accurately weigh a precise amount of the 2-(trifluoromethyl)aniline derivative and dissolve it in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The final concentration of the analyte should typically be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a precision burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope, which can be determined from the first derivative of the titration curve. The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that at the equivalence point).

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Sensitive Alternative

For compounds that possess a chromophore and exhibit a pH-dependent UV-Vis spectrum, spectrophotometry offers a highly sensitive method for pKa determination, often requiring less sample than potentiometric titration. The method relies on the difference in the molar absorptivity of the protonated and deprotonated forms of the molecule.

-

Wavelength Selection: Record the UV-Vis spectra of the 2-(trifluoromethyl)aniline derivative in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of approximately 1.5 pH units above and below the estimated pKa of the analyte.

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO). Add a small, constant aliquot of the stock solution to each of the buffer solutions to create a series of samples with the same total analyte concentration.

-

Spectral Measurement: Measure the absorbance of each sample at the predetermined wavelengths.

-

Data Analysis: Plot the absorbance at a selected wavelength versus the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion: A Forward Look

The pKa of 2-(trifluoromethyl)aniline derivatives is a critical parameter that profoundly influences their behavior in biological systems. This guide has provided a comprehensive overview of the theoretical underpinnings of their basicity, a curated collection of available pKa data, and detailed, field-proven protocols for their experimental determination. As the quest for novel and more effective therapeutics continues, a deep understanding of these fundamental physicochemical properties will remain an indispensable asset for researchers and scientists in the pharmaceutical industry. The continued experimental determination and reporting of pKa values for a wider range of 2-(trifluoromethyl)aniline derivatives will further enrich our understanding and empower the data-driven design of the next generation of medicines.

References

-

2-Aminobenzotrifluoride. (2024, April 10). ChemBK. Retrieved from [Link]

-

4-trifluoromethyl aniline. (n.d.). ChemBK. Retrieved from [Link]

-

2-(Trifluoromethyl)aniline. (n.d.). Good Scents Company. Retrieved from [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]

-

2-Aminobenzotrifluoride. (2024, April 10). ChemBK. Retrieved from [Link]

-

Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (n.d.). MDPI. Retrieved from [Link]

-

How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved from [Link]

-

Measurement of pKa by UV Spectroscopy. (2021, August 19). YouTube. Retrieved from [Link]

-

pKa of Aniline. (2021, August 10). vCalc. Retrieved from [Link]

Sources

Technical Guide: Thermal Stability Profiling of o-Trifluoromethylaniline Hydrochloride

Executive Summary

Compound: o-Trifluoromethylaniline Hydrochloride (2-Trifluoromethylaniline HCl) CAS (Free Base): 88-17-5 | CAS (HCl Salt): Not standardly listed (Custom synthesis/salt formation) Class: Fluorinated Aromatic Amine Salt

This technical guide provides a comprehensive stability profile for o-Trifluoromethylaniline Hydrochloride. While the free base (2-aminobenzotrifluoride) is a low-melting solid/liquid (MP: 34°C), the hydrochloride salt represents a significantly more thermally stable solid form, typically melting with decomposition above 200°C.

Critical Safety Notice: The ortho-positioning of the trifluoromethyl (

Physicochemical & Thermal Data Profile

The following data consolidates literature values for the free base and comparative class data for the HCl salt, as specific public standard data for the ortho-HCl salt is rare compared to the para-isomer.

Table 1: Comparative Thermal Properties

| Property | o-Trifluoromethylaniline (Free Base) | o-Trifluoromethylaniline HCl (Salt) | p-Trifluoromethylaniline HCl (Reference) |

| Physical State | Low-melting solid / Liquid | Crystalline Solid | Crystalline Solid |

| Melting Point | 34°C (lit.) | > 200°C (Predicted) | ~240°C (Decomposition) |

| Boiling Point | ~170–173°C | N/A (Decomposes) | N/A (Decomposes) |

| Thermal Event | Distillable | Dissociation / Sublimation | Dissociation to Free Base + HCl |

| Flash Point | 65–82°C (Closed Cup) | N/A (Solid) | N/A |

| Storage | < 30°C, Inert Atmosphere | Hygroscopic, Desiccated | Hygroscopic, Desiccated |

Analyst Note: The melting point of aniline salts is heavily dependent on purity and crystallinity. The ortho-isomer typically exhibits a slightly lower melting range than the para-isomer due to steric disruption of the crystal lattice by the bulky

group adjacent to the amine.

Thermal Decomposition Mechanism[1]

Understanding the degradation pathway is vital for process safety. The HCl salt does not merely "melt"; it undergoes a dissociation event followed by irreversible chemical decomposition.

Mechanism Description

-

Dissociation (Endothermic): Upon heating, the ionic lattice breaks, releasing gaseous HCl and generating the free base in situ.

-

Sublimation/Evaporation: The newly formed free base (liquid at this temperature) may evaporate or sublime.

-

Decomposition (Exothermic): At higher temperatures (>250°C), the

group destabilizes, leading to C-F bond rupture, radical formation, and polymerization (tar formation) accompanied by HF release.

Diagram 1: Thermal Degradation Pathway

Caption: Step-wise thermal degradation from salt dissociation to hazardous gas evolution.

Experimental Validation Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of melting and decomposition.

-

Sample Prep: Weigh 2–4 mg of dried salt into a hermetically sealed aluminum pan (to contain HCl gas initially and observe the melt) and a pinhole pan (to allow gas escape and observe dissociation).

-

Reference: Empty aluminum pan of matching type.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Purge: Nitrogen at 50 mL/min.

-

-

Interpretation:

-

Sealed Pan: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).

-

Pinhole Pan: Broad endotherm indicates dissociation (loss of HCl) and evaporation of the free base.

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss due to desolvation vs. degradation.

-

Sample Prep: 5–10 mg in an alumina or platinum crucible.

-

Method:

-

Ramp 10°C/min to 400°C.

-

Purge: Nitrogen (Inert) vs. Air (Oxidative comparison).

-

-

Acceptance Criteria:

-

< 0.5% weight loss below 100°C (confirms dry salt).

-

Onset of significant mass loss (

) should correlate with the DSC endotherm.

-

Diagram 2: Stability Testing Workflow

Caption: Decision tree for validating thermal stability before scale-up.

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage logic is required to maintain the integrity of the HCl salt and prevent premature degradation.

-

Hygroscopicity Control: Aniline salts are prone to absorbing atmospheric moisture. Water acts as a plasticizer, lowering the melting point and accelerating hydrolysis.

-

Action: Store in amber glass with a PTFE-lined cap. Use desiccants (Silica gel or

).

-

-

Acid Scavenging: Over time, trace HCl evolution can corrode metal storage cabinets.

-

Action: Store in secondary containment (polyethylene) to trap acidic vapors.

-

-

Thermal Limit:

-

Action: Do not expose to temperatures >40°C during transport. Although the salt melts >200°C, the free base impurity (if any dissociation occurs) melts at 34°C, leading to sticky/clumped solids ("sintering").

-

References

-

Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)aniline hydrochloride Product Specification. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Trifluoromethyl)aniline (Free Base). Retrieved from [1][2]

-

PubChem. (2025).[2] Compound Summary: 2-(Trifluoromethyl)aniline.[1][2][3][4] National Library of Medicine. Retrieved from

-

Netzsch Thermal Analysis. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from

- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for amine salt decomposition kinetics).

Sources

Technical Whitepaper: Comparative Analysis of 2-(Trifluoromethyl)aniline Forms

The following technical guide provides an in-depth analysis of 2-(Trifluoromethyl)aniline, contrasting its free base and hydrochloride salt forms.

Subject: 2-(Trifluoromethyl)aniline (Free Base) vs. Hydrochloride Salt CAS: 88-17-5 (Free Base) | In-situ / Non-commercial (HCl Salt) Primary Application: Fluorinated Building Block for API Synthesis (e.g., Mabuterol)

Executive Summary

2-(Trifluoromethyl)aniline (2-TFMA), also known as 2-aminobenzotrifluoride, is a critical intermediate in the synthesis of lipophilic pharmaceuticals and agrochemicals. While the free base is the primary commercial form (a liquid), the hydrochloride salt is frequently generated transiently in situ to modulate reactivity, improve stability during storage, or facilitate purification via crystallization.

This guide analyzes the physicochemical distinctions between these forms, details the "Ortho-Effect" imposed by the trifluoromethyl group, and provides validated protocols for their interconversion and application in drug synthesis.[1]

Physicochemical Profile: Free Base vs. Hydrochloride

The fundamental difference lies in their phase state and handling requirements. The free base is a lipophilic liquid, whereas the salt is a polar solid.

| Property | Free Base (2-TFMA) | Hydrochloride Salt (2-TFMA·HCl) |

| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Molecular Weight | 161.12 g/mol | 197.58 g/mol |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Soluble in Water, MeOH; Insoluble in non-polar organics |

| Density | 1.282 g/mL (25 °C) | N/A (Solid) |

| Boiling/Melting Pt | BP: 170–173 °C | MP: >200 °C (Decomposes/Sublimes) |

| pKa (Conjugate Acid) | ~2.6 (Weak Base) | N/A (Already protonated) |

| Stability | Oxidizes/darkens upon air exposure | Stable, non-volatile, hygroscopic |

| CAS Number | 88-17-5 | Not commercially standard (Prep in situ) |

Technical Insight: Unlike its isomer 4-(trifluoromethyl)aniline, whose HCl salt is a common catalog item, the 2-isomer salt is rarely sold. This is due to the steric bulk of the ortho-CF₃ group, which destabilizes the crystal lattice energy of the salt, making it more prone to hydrolysis or hygroscopicity.

Reactivity & The "Ortho-Effect"

The reactivity of 2-TFMA is dominated by the electron-withdrawing nature (Inductive effect,

Electronic Deactivation

The

-

Basicity: The nitrogen lone pair is less available than in aniline. The pKa of the conjugate acid is significantly lower (~2.6) compared to aniline (4.6).

-

Nucleophilicity: The free base is a poor nucleophile. Reactions requiring nucleophilic attack (e.g., acylation, alkylation) often require forcing conditions (higher heat, stronger bases like NaH) compared to non-fluorinated anilines.

Steric Hindrance

The bulky

-

Implication: Formation of the hydrochloride salt requires a high concentration of strong acid (conc. HCl) to overcome the weak basicity.

-

Selectivity: In Electrophilic Aromatic Substitution (EAS), the

group is meta-directing, while the amine is ortho/para-directing. The amine dominates, but the ortho position (C6) is sterically accessible, while C3 is blocked by the

Experimental Protocols (Self-Validating)

Workflow 1: In-Situ Generation of Hydrochloride Salt (Purification Strategy)

Use Case: To purify crude 2-TFMA from non-basic impurities (e.g., unreacted aryl halides) without distillation.

Step-by-Step Protocol:

-

Dissolution: Dissolve crude 2-TFMA (Liquid) in diethyl ether or methyl tert-butyl ether (MTBE) (10 mL/g).

-

Acidification: Cool to 0°C. Slowly add 4M HCl in dioxane (1.1 equivalents) dropwise.

-

Observation: A white precipitate (2-TFMA·HCl) should form immediately.

-

-

Filtration: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.

-

Validation:

-

Impurity Check: The filtrate contains non-basic organic impurities.

-

Identity Check: Dissolve a small sample in

for NMR. The aromatic protons will shift downfield relative to the free base in

-

Workflow 2: Free-Basing for Nucleophilic Coupling

Use Case: Converting the stable salt back to the active nucleophile for drug synthesis.

Step-by-Step Protocol:

-

Biphasic Setup: Suspend 2-TFMA·HCl in Dichloromethane (DCM).

-

Neutralization: Add saturated aqueous Sodium Bicarbonate (

) or 1M NaOH. Stir vigorously for 20 minutes.-

Endpoint: The solid dissolves, and the organic layer becomes clear/yellowish. Aqueous pH should be >9.

-

-

Extraction: Separate the organic layer. Extract aqueous layer 2x with DCM.

-

Drying: Dry combined organics over

and concentrate in vacuo. -

Validation: TLC (Hexane:EtOAc 4:1). The free base will have a higher

than the salt (which stays at the baseline).

Visualizing the Equilibrium

The following diagram illustrates the chemical equilibrium and the environmental factors shifting the species between the lipophilic base and the hydrophilic salt.

Caption: Cycle of interconversion. The salt form is preferred for storage stability, while the free base is required for nucleophilic participation in synthesis.

Pharmaceutical Applications

2-TFMA is a high-value building block.[2] Its primary utility is introducing the trifluoromethyl motif, which enhances metabolic stability (blocking metabolic oxidation at the ortho position) and increases lipophilicity (Bioavailability).

Case Study: Synthesis of Mabuterol

Mabuterol is a bronchodilator (beta2-agonist) used in the treatment of asthma.[3] 2-TFMA is the starting material for the formation of the substituted benzene ring.

Synthetic Pathway:

-

Diazotization: 2-TFMA is converted to the diazonium salt.

-

Substitution: The diazonium group is replaced (often via Sandmeyer-type chemistry) to introduce functional groups required for the ethanolamine tail.

-

Coupling: The amine functionality is eventually elaborated into the amino-alcohol side chain characteristic of beta-agonists.

Caption: Simplified lineage of Mabuterol synthesis originating from 2-(Trifluoromethyl)aniline.

References

-

PubChem. (2025). 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminobenzotrifluoride Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Aminobenzotrifluoride hydrochloride. In the absence of a publicly available crystal structure for this compound, this document serves as a detailed procedural roadmap for researchers seeking to elucidate its three-dimensional atomic arrangement. The guide covers the essential stages of the analytical process, from the synthesis and crystallization of the hydrochloride salt to the collection of high-quality diffraction data, and the subsequent structure solution and refinement. Furthermore, it delves into the interpretation of the crystallographic data, with a focus on understanding the intermolecular interactions that govern the crystal packing. By offering a robust methodological workflow, this guide aims to empower researchers to successfully determine and analyze the crystal structure of 2-aminobenzotrifluoride hydrochloride, a compound of significant interest in medicinal and materials chemistry.

Introduction: The Significance of 2-Aminobenzotrifluoride and the Imperative for its Crystal Structure

2-Aminobenzotrifluoride is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties to the parent aniline molecule, including increased lipophilicity and metabolic stability, which are highly desirable in drug design. The hydrochloride salt of this amine is often preferred for its improved solubility and handling characteristics.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of the bulk properties of a material, including its melting point, solubility, dissolution rate, and stability. For an active pharmaceutical ingredient (API), these properties are critical determinants of its bioavailability and overall therapeutic efficacy. Therefore, a thorough understanding of the crystal structure of 2-aminobenzotrifluoride hydrochloride is paramount for its effective utilization in drug development and for ensuring the consistency and quality of the final product.

This guide will provide the necessary theoretical and practical framework to achieve this goal.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the key stages of this workflow.

Synthesis and Purification of 2-Aminobenzotrifluoride Hydrochloride

The first step is the synthesis of the free base, 2-aminobenzotrifluoride, followed by its conversion to the hydrochloride salt.

Protocol for the Synthesis of 2-Aminobenzotrifluoride:

While several synthetic routes exist, a common method involves the reduction of 2-nitrobenzotrifluoride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzotrifluoride in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate solution, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol for the Preparation of 2-Aminobenzotrifluoride Hydrochloride:

-

Dissolve the purified 2-aminobenzotrifluoride in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Crystallization: The Quest for Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. For organic hydrochloride salts, several techniques can be employed.[1][2]

Table 1: Common Crystallization Techniques for Organic Hydrochloride Salts

| Crystallization Technique | Description |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. |

| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser anti-solvent. Crystals form at the interface as the solvents slowly mix. |

Experimental Considerations:

-

Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility. Screening a range of solvents with different polarities is recommended.

-

Purity: The starting material must be of high purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Patience: Crystallization is often a slow process, and it may take several days or even weeks to obtain suitable crystals.

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is recorded by a detector.

Key Parameters in Data Collection:

-

X-ray Source: Common sources are copper (Cu Kα) or molybdenum (Mo Kα) radiation. The choice depends on the crystal's composition and size.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of diffraction images are collected at different crystal orientations to ensure a complete dataset.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.

-

Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.

-

Structure Refinement: The initial atomic model is then refined against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction intensities. This is typically performed using software such as SHELXL or CRYSTALS.[3]

Analysis and Interpretation of the Crystal Structure

A successful crystal structure determination of 2-aminobenzotrifluoride hydrochloride would provide a wealth of information.

Table 2: Key Crystallographic Parameters to be Determined

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Molecular Conformation

The crystal structure would reveal the preferred conformation of the 2-aminobenzotrifluoride cation in the solid state. Of particular interest would be the orientation of the trifluoromethyl group and the ammonium group relative to the benzene ring.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In the case of 2-aminobenzotrifluoride hydrochloride, hydrogen bonding is expected to be the dominant interaction.

-

Hydrogen Bonding: The anilinium group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor. It is anticipated that a network of N-H···Cl hydrogen bonds will be a key feature of the crystal packing. The fluorine atoms of the trifluoromethyl group are weak hydrogen bond acceptors and may also participate in C-H···F interactions.

Figure 2: A schematic representation of the potential primary hydrogen bonding interaction in the crystal structure of 2-aminobenzotrifluoride hydrochloride.

A detailed analysis of these interactions is crucial for understanding the stability of the crystal lattice and for predicting its physical properties.

Computational Crystal Structure Prediction: A Complementary Approach

In cases where obtaining single crystals is difficult, computational methods for crystal structure prediction (CSP) can provide valuable insights.[4][5][6] These methods use the molecular structure as input to generate and rank a series of plausible crystal structures based on their calculated lattice energies. The most stable predicted structures can then be compared with experimental powder X-ray diffraction (PXRD) data to identify the most likely crystal structure.

Table 3: Leading Software for Crystal Structure Prediction

| Software | Methodology |

| USPEX | Evolutionary Algorithm |

| GRACE | Dispersion-corrected Density Functional Theory |

| GULP | Monte Carlo and Genetic Algorithms |

Conclusion: A Pathway to Structural Elucidation

While the crystal structure of 2-aminobenzotrifluoride hydrochloride remains to be experimentally determined, this guide has provided a comprehensive and actionable methodology for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers are well-equipped to undertake this important structural investigation. The resulting crystal structure will not only provide fundamental insights into the solid-state properties of this key synthetic intermediate but will also be of significant value to the pharmaceutical and materials science communities. The combination of experimental and computational approaches outlined herein represents the current state-of-the-art in small molecule crystallography and offers a robust strategy for tackling challenging structural problems.

References

- Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics, 124(24), 244704.

-

CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). Crystal structure prediction. Retrieved February 15, 2026, from [Link]

-

Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. ResearchGate. Retrieved February 15, 2026, from [Link]

- Desiraju, G. R. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- Google Patents. (n.d.). Method for salt preparation.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 3. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 4. fiveable.me [fiveable.me]

- 5. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-Aminobenzotrifluoride HCl in Pharmaceutical Synthesis

[1][2][3]

Executive Summary

2-Aminobenzotrifluoride Hydrochloride (2-ABTF HCl) is a critical fluorinated building block (CAS: 88-17-5 for free base) distinguished by the ortho-positioning of the trifluoromethyl (

This guide details the specific utility of 2-ABTF HCl in synthesizing 8-trifluoromethylquinolines (kinase inhibitor/antimalarial scaffolds) and benzimidazoles .[2][3] It provides a validated protocol for handling the salt form, liberating the free base, and executing high-value cyclization reactions.[2][3]

Chemical Profile & Strategic Value[1][2][3]

The "Ortho-Effect" in Drug Design

The steric bulk of the ortho-

-

Lock Conformation: Pre-organize biaryl systems for receptor binding (e.g., in MAPK or BCR-ABL inhibitors).[2][3]

-

Block Metabolism: The

group protects the adjacent positions from CYP450-mediated oxidation.[2][3] -

Modulate pKa: The electron-withdrawing nature of

reduces the basicity of the amine (pKa

Salt vs. Free Base

While the free base is a liquid prone to oxidative darkening, the HCl salt is the preferred solid form for storage and handling.

| Property | 2-Aminobenzotrifluoride (Free Base) | 2-Aminobenzotrifluoride HCl |

| State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Stability | Oxidizes/darkens upon air exposure | Stable, non-hygroscopic (if pure) |

| Handling | Requires syringe/septum techniques | Weighable solid |

| Activation | Ready for reaction | Must be neutralized (base liberation) prior to nucleophilic attack |

Core Synthetic Workflows

The following diagram illustrates the three primary "Gateway Reactions" that transform 2-ABTF into high-value pharmacophores.

Figure 1: Strategic divergence of 2-ABTF into key pharmaceutical scaffolds. The ortho-substitution pattern dictates the regioselectivity of the final heterocycles.[3]

Detailed Experimental Protocol

Target Synthesis: 8-(Trifluoromethyl)quinoline-4-ol

Rationale: This scaffold is a direct precursor to Mefloquine analogs and specific kinase inhibitors.[1][2][3] The synthesis utilizes the Conrad-Limpach-Knorr variation, which is robust and scalable.[1][2][3]

Phase 1: Free Base Liberation (Critical Step)

Note: Direct use of the HCl salt in high-temperature cyclizations can lead to corrosion or stoichiometry errors.

-

Dissolution: Suspend 10.0 g (50.6 mmol) of 2-Aminobenzotrifluoride HCl in 100 mL of dichloromethane (DCM).

-

Neutralization: Slowly add 60 mL of saturated aqueous

while stirring vigorously. Evolution of -

Separation: Stir for 20 minutes until the solid dissolves and gas evolution ceases. Separate the organic layer.[4][5]

-

Extraction: Extract the aqueous layer with 2 x 30 mL DCM.

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo (keep bath < 40°C to avoid volatility loss) to yield the pale yellow oil (Free Base). Yield: ~95-98%.[1][2][3]

Phase 2: Cyclization Protocol

Reaction: Condensation with Ethyl Acetoacetate followed by thermal cyclization.[2]

Materials:

-

Ethyl Acetoacetate: 6.51 g (50 mmol)

-

Acetic Acid (glacial): 0.5 mL (Catalyst)

-

Diphenyl ether (Dowtherm A): 30 mL (High boiling solvent)

Step-by-Step:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix the free amine and ethyl acetoacetate in 40 mL of benzene or toluene. Add catalytic acetic acid.[2][3] Reflux for 4 hours, collecting the theoretical amount of water (~0.9 mL).

-

Solvent Swap: Evaporate the benzene/toluene under reduced pressure to leave the crude enamine oil (ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate).[1][2][3]

-

Thermal Cyclization: Heat the diphenyl ether to 250°C in a separate flask.

-

Addition: Add the crude enamine dropwise to the hot diphenyl ether over 15 minutes. Caution: Rapid ethanol evolution will occur.[1][2][3]

-

Completion: Maintain temperature at 240-250°C for 20 minutes. The solution will darken.

-

Workup: Cool the mixture to ~50°C. Dilute with 50 mL of hexane or petroleum ether. The product, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol , will precipitate as a solid.[1][2][3]

-

Purification: Filter the solid, wash copiously with hexane to remove diphenyl ether, and recrystallize from ethanol.

Expected Yield: 65-75%

QC Check:

Analytical Quality Control

When using 2-ABTF HCl, specific impurities can affect yield. Use this QC table before starting Phase 1.

| Test | Method | Acceptance Criteria | Notes |

| Identity | Singlet at | Distinct from meta (-62 ppm) and para (-61 ppm) isomers.[1][2][3] | |

| Purity | HPLC (C18) | > 98.0% | Common impurity: 2-Nitrobenzotrifluoride (precursor).[1][2] |

| Water Content | Karl Fischer | < 0.5% | High water content affects stoichiometry in anhydrous couplings.[2][3] |

| Appearance | Visual | White/Off-white solid | Pink/Brown coloration indicates oxidation of the amine.[2][3] |

References

-

Mabuterol Synthesis & Applications

-

GuideChem Application Note. (2023).[2] "Applications and transformations of 2-Aminobenzotrifluoride."

-

-

Benzimidazole Synthesis

-

Mefloquine & Quinoline Scaffolds

-

Isothiocyanate Preparation (Benzothiazole Precursor)

-

General Physical Properties & Safety

Sources

- 1. 2-AMINO-3-CHLOROBENZOTRIFLUORIDE | 433-94-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-Aminobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 4. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]

- 5. US4469890A - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]

- 6. Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzotrifluoride | 88-17-5 [chemicalbook.com]

Application Note: Buchwald-Hartwig Amination with 2-(Trifluoromethyl)aniline Hydrochloride

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 2-(trifluoromethyl)aniline hydrochloride with aryl halides. This substrate presents a dual challenge:

-

Steric/Electronic Deactivation: The ortho-trifluoromethyl (

) group creates significant steric bulk and exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the amine nitrogen. -

Salt Form: The hydrochloride salt requires in situ neutralization, which consumes base and generates chloride ions that can act as competitive ligands or catalyst poisons if not managed correctly.

This guide recommends a BrettPhos Pd G4 or RuPhos Pd G4 catalytic system, utilizing Sodium tert-butoxide (NaOtBu) as the base in 1,4-Dioxane or Toluene . This system is selected to overcome the high energy barrier of reductive elimination caused by the bulky

Critical Parameter Optimization

Ligand Selection: The "Steric Demand" Factor

For ortho-substituted primary anilines, the rate-determining step is often the reductive elimination. Standard ligands like BINAP or dppf often fail because they do not create a crowded enough environment around the metal center to "squeeze" out the bulky product.

-

Primary Recommendation: BrettPhos (dicyclohexyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine). Its extreme bulk facilitates the reductive elimination of the sterically congested N-aryl-2-trifluoromethylaniline product.

-

Secondary Recommendation: RuPhos . While typically preferred for secondary amines, RuPhos is effective for highly hindered primary anilines if BrettPhos fails.

Base & Salt Management

The use of the hydrochloride salt (R-

-

Standard Base: NaOtBu (Sodium tert-butoxide). It is strong enough to deprotonate the ammonium salt and the Pd-bound amine intermediate.

-

Stoichiometry: You must use

2.5 equivalents .-

1.0 eq to neutralize the HCl.

-

1.5 eq to drive the catalytic cycle.

-

-

Alternative: If the coupling partner contains base-sensitive groups (esters, nitriles), use

(3.0 eq) in dry t-Amyl alcohol at higher temperatures (

Catalyst Precursors

We strongly recommend using Precatalysts (e.g., BrettPhos Pd G4) rather than mixing Pd(OAc)

-

Why? Precatalysts ensure a 1:1 Pd:L ratio and rapid generation of the active

species, avoiding the "induction period" often seen when free amines inhibit Pd(II) reduction.

Standardized Protocol

Reaction Scale: 1.0 mmol (Representative) Substrates: Aryl Bromide (1.0 equiv) + 2-(Trifluoromethyl)aniline HCl (1.2 equiv)

Reagent Table[1]

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Aryl Bromide | Var. | 1.0 | 1.0 mmol | Electrophile |

| 2-( | 197.58 | 1.2 | 237 mg | Nucleophile |

| NaOtBu | 96.10 | 2.5 | 240 mg | Base |

| BrettPhos Pd G4 | ~900-1000 | 0.02 (2 mol%) | ~20 mg* | Catalyst |

| 1,4-Dioxane | Solvent | N/A | 4.0 mL (0.25M) | Solvent (Anhydrous) |

*Note: Molecular weight of G4 precatalysts varies slightly by batch/supplier; calculate based on specific lot.

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

-

Cool under a stream of dry Nitrogen or Argon.

-

-

Solids Addition:

-

Charge the vial with Aryl Bromide (if solid), 2-(Trifluoromethyl)aniline HCl , NaOtBu , and BrettPhos Pd G4 .

-

Critical: If using a Schlenk line, add the Pd catalyst last or as a stock solution to minimize air exposure.

-

-

Inerting:

-

Cap the vial with a septum (if using Schlenk) or seal (if using microwave/pressure vial).

-

Evacuate and backfill with Nitrogen/Argon three times (3x).

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane via syringe.

-

Note: If the Aryl Bromide is a liquid, add it at this stage via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated block at 100°C .

-

Stir vigorously (800-1000 rpm). The mixture will likely turn from orange/red to a dark brown or pale yellow depending on the specific aryl halide.

-

Run for 4 to 16 hours . Monitor by LC-MS or HPLC.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (10 mL) and water (10 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over

, filter, and concentrate. -

Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Mechanistic Insight & Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific points where the

Figure 1: Catalytic cycle for the amination of 2-(

Troubleshooting & Quality Control (Self-Validating System)

To ensure the protocol is working before committing valuable starting material, run a System Suitability Test (SST) .

System Suitability Test (SST)

-

Substrates: 4-Bromotoluene + 2-(Trifluoromethyl)aniline HCl.

-

Conditions: Same as protocol above.

-

Acceptance Criteria: >90% conversion by HPLC (254 nm) within 2 hours at 100°C.

-

Failure Mode: If SST fails, check the quality of NaOtBu . This reagent is hygroscopic and degrades rapidly in air. If the solid is "gooey" or yellow, discard and use a fresh bottle.

Common Issues & Fixes

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by | Ensure thorough degassing. Use precatalyst (G4) instead of Pd(OAc)2. |

| Stalled Reaction (~50%) | Base consumption. | The HCl salt consumes 1 eq of base immediately. Ensure you added 2.5 eq total. |

| Dehalogenation (Ar-H) | Switch solvent to Toluene (non-protic). Lower temp to 80°C and extend time. | |

| No Reaction (SM recovered) | Steric bulk prevents binding. | Switch to BrettPhos (if using RuPhos) or AdBrettPhos (highly hindered). |

References

-

Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis."[2][3] Journal of the American Chemical Society, 2015 , 137(8), 3085–3092.[2][3]

-

Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[4] Organic Letters, 2014 , 16(17), 4388–4391.

-

Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

-

Maitro, G., et al. "Precatalysts for the Buchwald–Hartwig Amination of Aryl Halides." Accounts of Chemical Research, 2019 , 52(1), 219–229.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]

Application Note & Protocols: Strategic Synthesis of Herbicides from Trifluoromethyl-Substituted Aniline Derivatives

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target affinity to active ingredients. Trifluoromethyl-substituted anilines, in particular, serve as highly versatile synthons for the creation of potent herbicides. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of two major classes of herbicides derived from these precursors: the dinitroanilines, exemplified by Trifluralin, and the phenylureas, represented by Fluometuron. We will explore the causality behind experimental choices, the mechanisms of action, and the critical structure-activity relationships that govern the herbicidal potency of these compounds.

Introduction: The Trifluoromethyl Group in Herbicide Discovery

The trifluoromethyl group is a powerful tool in molecular design for crop protection. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.[1] In herbicide development, introducing a CF₃ group can:

-

Enhance Biological Activity: The CF₃ group can increase the binding affinity of a molecule to its target enzyme or protein.

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes in plants and soil, thereby prolonging the herbicide's activity.

-

Increase Lipophilicity: Enhanced lipophilicity aids in the molecule's ability to penetrate the waxy cuticles of leaves and cross cell membranes to reach its site of action.

Aniline derivatives containing this group, such as 2-(trifluoromethyl)aniline and its isomers, are therefore critical starting materials in the synthesis of high-performance agrochemicals.[2][3] This document details the synthetic pathways for converting these foundational building blocks into commercially significant herbicides.

Dinitroaniline Herbicides: Synthesis of Trifluralin

Trifluralin is a selective, pre-emergent herbicide widely used to control annual grasses and broadleaf weeds.[4][5] Its mechanism of action involves the inhibition of microtubule formation in plant cells, which disrupts mitosis (cell division) and ultimately prevents root and shoot growth.[4][6]

The commercial synthesis of Trifluralin does not start directly from a pre-formed aniline but rather builds the dinitroaniline structure on a trifluoromethylbenzene scaffold. The key intermediate is 4-chloro-3,5-dinitrobenzotrifluoride.[7]

Synthetic Workflow: Trifluralin

Caption: Synthetic pathway for Trifluralin production.

Experimental Protocol: Synthesis of Trifluralin

This two-step process involves the dinitration of a trifluoromethylbenzene precursor followed by a nucleophilic aromatic substitution.

Step 1: Dinitration of 4-Chlorobenzotrifluoride

-

Causality: The goal is to introduce two nitro groups ortho to the trifluoromethyl group. The CF₃ group is a meta-director, while the chloro group is an ortho-, para-director. However, under strong nitrating conditions (a mixture of nitric and sulfuric acid), the powerful deactivating effect of the CF₃ group and the existing chloro substituent directs the two incoming nitro groups to the 3 and 5 positions. Ethylene dichloride is often used as a solvent to control the reaction exotherm and improve selectivity.[8]

-

Protocol:

-

To a suitable reactor equipped with cooling and stirring, add 4-chlorobenzotrifluoride and ethylene dichloride as the solvent.[8]

-

Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid (or oleum) while maintaining the temperature below 35°C to prevent runaway reactions and side-product formation.[9]

-

After the addition is complete, allow the reaction to proceed for several hours until analysis (e.g., GC) shows complete conversion of the starting material.

-

Carefully quench the reaction mixture by adding it to ice water.

-

Separate the organic layer containing the product, 4-chloro-3,5-dinitrobenzotrifluoride. Wash the organic layer with a dilute base (e.g., sodium carbonate solution) to remove residual acid, followed by water.

-

The solvent can be removed by distillation to yield the crude product, which can be used directly in the next step.

-

Step 2: Amination to form Trifluralin

-

Causality: The chlorine atom on the dinitrated ring is now highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. Dipropylamine acts as the nucleophile, displacing the chloride to form the final product.[10] A base, such as sodium hydroxide, is used to neutralize the HCl generated during the reaction.[8]

-

Protocol:

-

Charge a reactor with the crude 4-chloro-3,5-dinitrobenzotrifluoride from the previous step and a suitable solvent if necessary.

-

Add a solution of dipropylamine and an aqueous solution of sodium hydroxide in parallel over a period of 25-30 minutes.[8]

-

Maintain the reaction temperature at approximately 60°C for 2-3 hours to ensure the reaction goes to completion.[8]

-

After cooling, the organic layer containing Trifluralin is separated.

-

The product is washed with water to remove salts and any remaining base.

-

The final product can be purified by removing the solvent under vacuum and, if necessary, by recrystallization to yield a yellow-orange crystalline solid.[5]

-

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Dinitration | 4-Chlorobenzotrifluoride, HNO₃, H₂SO₄ | Ethylene Dichloride | < 35°C | High |

| Amination | 4-Chloro-3,5-dinitrobenzotrifluoride, Dipropylamine, NaOH | Water/Organic | ~60°C | High |

Phenylurea Herbicides: Synthesis of Fluometuron

Fluometuron is a selective herbicide used primarily in cotton cultivation to control annual broadleaf weeds and grasses.[11] As a phenylurea, its mechanism of action is the inhibition of photosynthesis at Photosystem II, a common target for this class of herbicides.[11] The synthesis starts directly from 3-(trifluoromethyl)aniline.[12]

Synthetic Workflow: Fluometuron

Caption: Synthetic pathway for Fluometuron production.

Experimental Protocol: Synthesis of Fluometuron

This two-step process involves the conversion of the aniline to a highly reactive isocyanate, which is then coupled with an amine.

Step 1: Phosgenation to form 3-(Trifluoromethyl)phenyl isocyanate

-

Causality: Phosgene (COCl₂) is a highly reactive electrophile used to convert primary amines into isocyanates. The nitrogen atom of the aniline attacks the carbonyl carbon of phosgene, leading to the elimination of two molecules of HCl and the formation of the isocyanate functional group (-N=C=O). This reaction must be carried out in an inert organic solvent.[13]

-

Protocol:

-

In a reactor suitable for handling toxic gases, dissolve 3-(trifluoromethyl)aniline in an inert organic solvent (e.g., toluene, chlorobenzene).

-

Introduce phosgene gas into the solution under controlled temperature conditions. The reaction is exothermic and requires careful monitoring.

-

The reaction proceeds until the formation of the isocyanate is complete, which can be monitored by techniques like IR spectroscopy (disappearance of N-H stretch, appearance of strong isocyanate peak ~2270 cm⁻¹).

-

After the reaction is complete, excess phosgene and HCl are removed by sparging with an inert gas (e.g., nitrogen). The resulting solution of 3-(trifluoromethyl)phenyl isocyanate is typically used directly in the next step without isolation.[13]

-

Step 2: Amination with Dimethylamine

-

Causality: The isocyanate intermediate is highly electrophilic at the carbonyl carbon. It reacts readily with nucleophiles like dimethylamine. The amine attacks the carbonyl carbon, forming the urea linkage and yielding the final Fluometuron product.[13] The use of anhydrous dimethylamine gas or a solution in an organic solvent is crucial to prevent a competing hydrolysis reaction of the isocyanate with water, which would form an unstable carbamic acid and ultimately lead to the formation of an undesired symmetrical urea byproduct (N,N'-bis(3-(trifluoromethyl)phenyl)urea).[13]

-

Protocol:

-

Cool the solution of 3-(trifluoromethyl)phenyl isocyanate from the previous step.

-

Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine in an organic solvent. Maintain the temperature at a low to moderate level (e.g., 20-40°C) to control the exotherm.

-

The product, Fluometuron, will precipitate from the solution as a white solid upon formation.

-

Stir the mixture for a period to ensure the reaction is complete.

-

The solid product is collected by filtration.

-

The collected solid is washed with water and/or a small amount of solvent to remove impurities and then dried to yield pure Fluometuron. A final yield of over 97% can be achieved with this method.[13]

-

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Phosgenation | 3-(Trifluoromethyl)aniline, Phosgene | Toluene or similar | Controlled | High (in solution) |

| Amination | 3-(Trifluoromethyl)phenyl isocyanate, Dimethylamine | Toluene or similar | 20-40°C | >97%[13] |

Structure-Activity Relationship (SAR) Insights

The biological activity of these herbicides is highly dependent on their molecular structure.[14] The trifluoromethylaniline core is just one piece of the puzzle; the other substituents play equally critical roles.

Core Structure and Key Substitutions